N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine
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Overview
Description
N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has attracted significant attention in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine involves several steps. One common method includes the enantioselective reduction of homobenzylic ketone in the presence of a chiral spiroborate catalyst . Another approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-BuLi, N-formylpiperidine, and transition-metal catalysts . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted benzofuran derivatives.
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives, including N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine, have shown significant anti-tumor, antibacterial, and anti-viral activities . These properties make them potential candidates for drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example, some benzofuran derivatives have been found to inhibit cell growth in various cancer cell lines by targeting specific proteins and pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific structure and substituents of the compound.
Comparison with Similar Compounds
N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine can be compared with other benzofuran derivatives such as 2-methyl-2,3-dihydrobenzofuran and carbamic acid derivatives These compounds share similar core structures but differ in their substituents and biological activities
Properties
IUPAC Name |
N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-6-14-9-11-4-5-13-12(8-11)7-10(2)15-13/h4-5,8,10,14H,3,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBZFWRAKGZMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC2=C(C=C1)OC(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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